7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio-
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Overview
Description
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio-: is a heterocyclic compound that belongs to the class of pyrimido-thiazines. This compound is characterized by a fused ring system containing both pyrimidine and thiazine rings. The presence of amino and methylthio substituents on the ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio- typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid or α-bromo-esters . The reaction conditions often include refluxing in a suitable solvent such as ethanol or toluene, and the use of catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the synthesis of other pyrimido-thiazine derivatives .
Biology: In biological research, 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio- has been studied for its potential antimicrobial and antiviral properties. It has shown activity against certain bacterial and viral strains .
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its unique structure allows it to interact with biological targets in a specific manner .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio- involves its interaction with specific molecular targets. The amino and methylthio groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. This can inhibit the activity of certain enzymes or block receptor sites, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
- 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-hydrazino-4-methyl-
- 5H-Pyrimido(4,5-b)(1,4)thiazin-6(7H)-one
Comparison: Compared to similar compounds, 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylthio- is unique due to the presence of both amino and methylthio groups. These substituents enhance its reactivity and biological activity.
Properties
CAS No. |
37489-30-8 |
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Molecular Formula |
C7H8N4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4-methylsulfanyl-7H-pyrimido[4,5-b][1,4]thiazin-6-amine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11) |
InChI Key |
BCJHZESFOQHMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=C(CS2)N |
Origin of Product |
United States |
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